molecular formula C25H19FN2O2S B4578188 2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B4578188
M. Wt: 430.5 g/mol
InChI Key: FBZBPTVYADNGAE-XKZIYDEJSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, often starting with the condensation of specific aromatic thiols with aldehydes or ketones in the presence of catalysts. For instance, the preparation of benzimidazole derivatives can include cyclization and rearrangement reactions under specific conditions, such as using chlorotrimethylsilane/HMDS for the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, showcasing the complexity and variability in synthetic routes for related compounds (Golankiewicz et al., 1995).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through spectroscopic methods such as 1H NMR, 13C NMR, and X-ray crystallography. The structure-activity relationship (SAR) studies reveal that the presence of specific functional groups and their arrangement significantly influence the compound's properties and interactions. For example, the presence of a fluorophenyl group and a furan-2-yl moiety has been shown to affect the anticancer activity of thiazolopyrimidine derivatives (Selvam et al., 2012).

Scientific Research Applications

Two-Photon Absorption Properties

Research has demonstrated that fluorescent oxazolone derivatives, closely related to benzimidazole derivatives, exhibit high two-photon absorption cross-sections, making them suitable for applications in nonlinear optics. These compounds, with a high charge transfer, show significant promise in enhancing optical technologies due to their relatively high two-photon absorption cross-sections and emission quantum yields (Rodrigues et al., 2012).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized and exhibited notable α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, including 2-(4-fluorobenzyl)-1H-benzimidazole derivatives, have shown significant potential in treating various microbial infections and oxidative stress-related conditions (Menteşe et al., 2015).

Crystal Structure Analysis

The synthesis and crystal structure analysis of benzimidazole derivatives, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, provide valuable insights into the molecular configuration and potential interactions in biological systems. These studies contribute to a better understanding of the structural basis for the biological activities of these compounds (Banu et al., 2014).

Anticancer Activity

New fluoro-benzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic effects, revealing significant inhibitory activity against various pathogenic microorganisms, including resistant strains. These studies suggest the potential of benzimidazole derivatives as novel intestinal antiseptic drug candidates, indicating their relevance in developing new anticancer therapies (Çevik et al., 2017).

Synthesis and Biological Evaluation

The design, synthesis, and biological evaluation of benzimidazole derivatives for anti-inflammatory and antinociceptive activities highlight the therapeutic potential of these compounds in treating inflammation and pain. These findings underscore the importance of benzimidazole derivatives in medicinal chemistry and drug development (Alam et al., 2010).

properties

IUPAC Name

(2Z)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O2S/c1-15-7-12-21-23(16(15)2)27-25-28(21)24(29)22(31-25)13-17-8-10-19(11-9-17)30-14-18-5-3-4-6-20(18)26/h3-13H,14H2,1-2H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZBPTVYADNGAE-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5F)SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5F)/SC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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